Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 236.23 g/mol. This compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological activities, including antileishmanial and antimalarial effects . The compound's structure features a pyrazole ring linked to a 1,2,4-oxadiazole moiety, making it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate typically involves several steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, using phosphorous oxychloride can enhance the reaction efficiency due to its ability to activate carboxylic acids for nucleophilic attack by hydrazine derivatives.
The molecular structure of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate exhibits a distinct arrangement where the pyrazole ring is substituted at the 4-position with an ethyl ester group and at the 1-position with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group.
The structural representation can be analyzed using various techniques:
The InChI key for this compound is SFJDKPSSALYJDI-UHFFFAOYSA-N, which can be used for database searches to retrieve additional data on its properties and behavior.
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
Each reaction's specifics depend on the conditions employed (temperature, catalysts) and the nature of the reactants involved. For example, nucleophilic substitution may require acidic or basic conditions to promote reactivity.
The mechanism of action for ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with biological targets within pathogens.
It is hypothesized that this compound binds to specific proteins or enzymes critical for pathogen survival. By inhibiting these targets, it disrupts essential biochemical pathways necessary for cellular proliferation and function. This interaction can lead to reduced viability of pathogens such as those causing leishmaniasis or malaria.
The compound typically appears as a crystalline solid with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses such as elemental microanalysis and spectral data (FTIR, NMR) confirm the identity and purity of synthesized compounds .
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate has significant potential in scientific research due to its pharmacological properties. It is being explored for:
These applications highlight its role as a potential scaffold for developing new therapeutic agents targeting parasitic infections .
The 1,2,4-oxadiazole ring serves as a privileged bioisosteric replacement for ester and amide functionalities in drug design, offering enhanced metabolic stability while preserving spatial geometry critical for target binding. This heterocycle demonstrates exceptional resistance to enzymatic and acid-catalyzed hydrolysis—a significant advantage over conventional carbonyl groups that undergo rapid degradation in vivo. Its incorporation in hybrid scaffolds like ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate (CAS# 1461704-82-4) enables improved pharmacokinetic properties by mitigating first-pass metabolism [2].
The bioisosteric utility stems from the ring’s electronic distribution: the oxygen atom at position 1 and nitrogen at position 4 act as hydrogen bond acceptors, mimicking carbonyl oxygen behavior. This allows 1,2,4-oxadiazoles to engage in similar molecular interactions as esters but with greater hydrolytic stability. In Alzheimer’s drug candidates, this moiety enhanced AChE inhibition (IC~50~ values 0.00098–0.07920 µM) by forming critical H-bonds with catalytic sites [8].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester Groups
Property | 1,2,4-Oxadiazole | Ester Group |
---|---|---|
Hydrolysis Half-life (pH 7.4) | >24 hours | Minutes to hours |
Metabolic Stability | High | Low |
H-Bond Acceptor Capacity | Dual (O and N atoms) | Single (carbonyl O) |
Aromaticity | Low (diene-like) | Non-aromatic |
The integration of pyrazole and 1,2,4-oxadiazole rings creates a conformationally adaptable pharmacophore with synergistic binding capabilities. The pyrazole’s NH group serves as a hydrogen bond donor, complementing the oxadiazole’s acceptor properties, while the methyl-substituted oxadiazole enhances lipophilicity for membrane penetration. In ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate, the ethylene linker between rings provides torsional flexibility, enabling optimal positioning for target engagement [3].
Structure-activity relationship (SAR) studies reveal that substitutions at the pyrazole N1 and C4 positions critically modulate bioactivity. Electronegative groups at C4 (e.g., carboxylate esters) improve interactions with polar enzyme pockets, as seen in S1P receptor agonists where similar hybrids demonstrated lymph node-selective distribution [4]. The methyl group at the oxadiazole 3-position prevents metabolic oxidation, extending plasma half-life [2] [3].
Table 2: SAR of Pyrazole-Oxadiazole Hybrid Components
Structural Element | Role in Pharmacophore | Activity Impact |
---|---|---|
Pyrazole NH | H-bond donor | Enhanced receptor anchoring |
C4-carboxylate on pyrazole | Polar interaction site | Solubility and target affinity |
3-Methyl-1,2,4-oxadiazole | Lipophilicity enhancer | Membrane permeability |
-CH~2~- linker | Conformational flexibility | Adaptation to binding pockets |
Among oxadiazole isomers, the 1,2,4- variant exhibits distinct electronic and geometric properties that optimize drug-receptor interactions. Unlike 1,3,4-oxadiazoles with high symmetry and aromaticity (evidenced by bathochromic UV shifts at ~276 nm for 2,5-diphenyl derivatives), 1,2,4-oxadiazoles display diene-like behavior with minimal aromatic character. This is confirmed by UV spectroscopy: 3,5-diphenyl-1,2,4-oxadiazole absorbs at 245 nm, indicating poor conjugation extension [5]. The reduced aromaticity facilitates nucleophilic additions and enhances metabolic stability compared to more labile 1,2,3-oxadiazoles.
In hybrid scaffolds like the target compound, the 1,2,4-isomer’s asymmetric topology orients adjacent rings at angles (~49° dihedral in crystal structures) that improve steric complementarity with biological targets [10]. Synthetic accessibility also favors 1,2,4-oxadiazoles, as they form efficiently via amidoxime-ester cyclization (70–95% yields) versus the complex routes required for 1,2,3-oxadiazoles [2] [5].
Table 3: Comparative Properties of Oxadiazole Isomers
Isomer | Aromaticity | λ~max~ (Diphenyl Derivative) | Synthetic Yield Range | Biological Prevalence |
---|---|---|---|---|
1,2,4-Oxadiazole | Low | 245 nm | 70–95% | High (e.g., Ataluren) |
1,3,4-Oxadiazole | High | 276 nm | 50–80% | Moderate |
1,2,3-Oxadiazole | Unstable | - | <30% | Low |
Table 4: Key Identifiers of Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1461704-82-4 |
Molecular Formula | C~10~H~12~N~4~O~3~ |
Molecular Weight | 236.23 g/mol |
IUPAC Name | ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate |
SMILES | CCOC(=O)c1cnn(c1)Cc1onc(n1)C |
InChI Key | SFJDKPSSALYJDI-UHFFFAOYSA-N |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7